![molecular formula C12H20N2O B7518305 3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7518305.png)
3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole, commonly known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Wirkmechanismus
DMXAA works by inducing the production of cytokines, specifically tumor necrosis factor-alpha (TNF-alpha), which is a protein that plays a key role in the immune response. TNF-alpha is produced by immune cells in response to infections and diseases, and it helps to activate other immune cells to fight off the infection or disease. In the case of cancer, TNF-alpha can help to activate immune cells to attack cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines, specifically TNF-alpha, which can lead to the destruction of cancer cells and the inhibition of tumor growth. DMXAA has also been shown to increase blood flow to tumors, which can help to deliver chemotherapy drugs more effectively. Additionally, DMXAA has been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that supply tumors with nutrients and oxygen.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DMXAA is that it has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. This makes it a promising candidate for further research and development. However, there are also limitations to using DMXAA in lab experiments. One limitation is that it can be difficult to synthesize, which can make it expensive and time-consuming to work with. Additionally, DMXAA has been shown to have toxic effects on some normal cells, which can limit its potential use in cancer treatment.
Zukünftige Richtungen
There are several future directions for research on DMXAA. One area of research is to further explore its mechanism of action and how it activates the immune system to fight cancer. Another area of research is to investigate the potential use of DMXAA in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, researchers can explore ways to improve the synthesis of DMXAA and reduce its toxicity to normal cells. Overall, DMXAA is a promising compound that has the potential to be a valuable addition to cancer treatment options.
Synthesemethoden
DMXAA can be synthesized through a multi-step process that involves the reaction of 2,4-pentanedione with hydroxylamine hydrochloride to form 3,5-dimethyl-4-hydroxy-2-oxazole. This intermediate is then reacted with paraformaldehyde and 4-methylpiperidine to yield DMXAA. The synthesis of DMXAA is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
Wissenschaftliche Forschungsanwendungen
DMXAA has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. DMXAA works by activating the immune system and inducing the production of cytokines, which are proteins that help to fight off infections and diseases. This immune response can lead to the destruction of cancer cells and the inhibition of tumor growth.
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-9-4-6-14(7-5-9)8-12-10(2)13-15-11(12)3/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHVKOWJQVSAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.